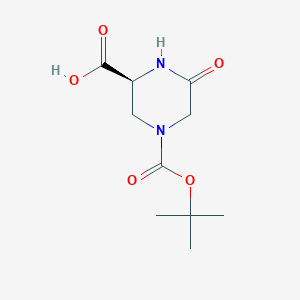![molecular formula C7H8ClN3 B3093301 2-Methyl-3H-imidazo[4,5-b]pyridine hydrochloride CAS No. 1242338-95-9](/img/structure/B3093301.png)
2-Methyl-3H-imidazo[4,5-b]pyridine hydrochloride
概要
説明
2-Methyl-3H-imidazo[4,5-b]pyridine hydrochloride is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This compound is of significant interest in medicinal chemistry due to its structural resemblance to purines, which are essential components of nucleic acids .
作用機序
Target of Action
Imidazo[4,5-b]pyridine derivatives have been reported to interact with various biological receptors such as gaba a , AT1 and AT2 , including angiotensin II and thromboxane A2 . They also target tubulin, inhibiting cancer cell proliferation and migration .
Mode of Action
Imidazo[4,5-b]pyridine derivatives are known to modulate the functions of receptors or enzymes in living systems . They can act as positive allosteric modulators of the GABA A receptor , and as antagonists of various biological receptors .
Biochemical Pathways
Imidazo[4,5-b]pyridine derivatives are known to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .
Result of Action
Imidazo[4,5-b]pyridine derivatives have been reported to exert potent antiproliferative activity . They can inhibit cancer cell proliferation and migration without affecting the viability of normal cells .
Action Environment
It’s worth noting that imidazo[4,5-b]pyridine derivatives have been studied as potential inhibitors of acid corrosion because of their inhibition properties at relatively low concentrations in a highly corrosive environment .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3H-imidazo[4,5-b]pyridine hydrochloride typically involves the condensation of 2,3-diaminopyridines with various carbonyl compounds. One common method is the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic acid, followed by intramolecular cyclization . Another approach involves the use of acetylene dicarboxylates under similar conditions .
Industrial Production Methods
Industrial production methods for this compound often rely on scalable synthetic routes that ensure high yield and purity. The use of solid support catalysts, such as Al2O3, and solvent-free conditions have been explored to enhance the efficiency and environmental sustainability of the production process .
化学反応の分析
Types of Reactions
2-Methyl-3H-imidazo[4,5-b]pyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield partially saturated derivatives.
Substitution: Halogenation and alkylation reactions are common, often using reagents like iodine and alkyl halides.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using N-iodosuccinimide; alkylation using alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions include N-oxides, partially saturated derivatives, and various substituted imidazo[4,5-b]pyridines .
科学的研究の応用
2-Methyl-3H-imidazo[4,5-b]pyridine hydrochloride has a wide range of applications in scientific research:
類似化合物との比較
2-Methyl-3H-imidazo[4,5-b]pyridine hydrochloride can be compared with other imidazopyridine derivatives:
Imidazo[4,5-c]pyridine: Similar in structure but differs in the position of the nitrogen atoms in the ring.
Imidazo[1,2-a]pyridine: Contains an imidazole ring fused at different positions on the pyridine ring.
Imidazo[1,5-a]pyridine: Another isomer with distinct biological activities.
The uniqueness of this compound lies in its specific structural configuration, which imparts unique chemical and biological properties .
特性
IUPAC Name |
2-methyl-1H-imidazo[4,5-b]pyridine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3.ClH/c1-5-9-6-3-2-4-8-7(6)10-5;/h2-4H,1H3,(H,8,9,10);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRMLTGLKNMSNEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=CC=N2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















